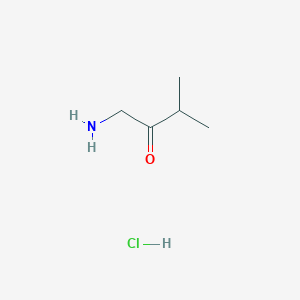

1-Amino-3-methylbutan-2-one hydrochloride

Description

The Significance of α-Amino Ketone Motifs as Key Synthons in Advanced Organic Synthesis

The α-amino ketone motif is a cornerstone in the field of organic chemistry, valued for its utility as a high-value synthon, or synthetic building block. rsc.orgresearchgate.net These bifunctional compounds are integral to the synthesis of a wide array of important organic molecules. colab.ws Their versatility is demonstrated by their role as indispensable precursors for common heterocycles like pyrazines and pyrroles. rsc.org Furthermore, they are crucial for constructing chiral 1,2-amino alcohols, which are extensively used as ligands and chiral auxiliaries in asymmetric synthesis. rsc.org

The significance of α-amino ketones extends into medicinal chemistry, as this structural motif is present in numerous natural products and vital pharmaceutical compounds. rsc.orgresearchgate.netnih.gov Examples include the antidepressant bupropion (B1668061) and the appetite suppressant amfepramone. rsc.orgresearchgate.net The broad range of biological activities exhibited by molecules containing the α-amino ketone core has fueled extensive research into synthetic methodologies for their construction. rsc.org Classical synthesis methods often involve the nucleophilic substitution of α-halogenated ketones, while modern approaches focus on direct C-H amination of ketones, offering improved atom economy and functional group compatibility. rsc.orgorganic-chemistry.org

Positioning of 1-Amino-3-methylbutan-2-one (B2371236) Hydrochloride within the α-Amino Ketone Chemical Landscape

1-Amino-3-methylbutan-2-one hydrochloride, with the chemical formula C₅H₁₂ClNO, is a specific example of an aliphatic α-amino ketone. nih.gov Its structure features a primary aminomethyl group adjacent to a carbonyl group, which is in turn bonded to an isopropyl moiety. This particular arrangement of functional groups and its aliphatic nature distinguish it from aromatic or more complex cyclic α-amino ketones.

As a hydrochloride salt, the compound is typically a stable, solid material, which facilitates its storage and use in synthesis. wikipedia.org The primary amine is protonated, rendering it less nucleophilic until neutralized, which can be an advantage in controlling reaction pathways. The core utility of this compound lies in its capacity as a bifunctional building block. rsc.org The ketone can undergo nucleophilic addition, reduction to an alcohol, or condensation reactions, while the primary amine can be acylated, alkylated, or used in the formation of imines and heterocyclic rings.

Table 1: Physicochemical Properties of 1-Amino-3-methylbutan-2-one and its Hydrochloride Salt

This interactive table provides a comparison of the computed properties for the parent compound and its hydrochloride salt.

| Property | 1-Amino-3-methylbutan-2-one | This compound |

| Molecular Formula | C₅H₁₁NO nih.gov | C₅H₁₂ClNO nih.gov |

| Molecular Weight | 101.15 g/mol nih.gov | 137.61 g/mol nih.gov |

| IUPAC Name | 1-amino-3-methylbutan-2-one nih.gov | 1-amino-3-methylbutan-2-one;hydrochloride nih.gov |

| CAS Number | 692256-83-0 nih.gov | 21419-25-0 nih.gov |

| Topological Polar Surface Area | 43.1 Ų nih.gov | 43.1 Ų nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov | 2 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov | 1 nih.gov |

Academic Research Scope and Foundational Principles for this compound Investigations

Academic investigations involving this compound are centered on its application as a synthon in organic synthesis. Research efforts are guided by the foundational principles of leveraging its dual functionality to create target molecules with increased complexity. The primary areas of investigation include its use in multicomponent reactions and as a precursor for heterocyclic systems and pharmacologically relevant scaffolds.

The synthesis of the compound itself relies on established methodologies for creating α-amino ketones. These can include the amination of a pre-functionalized substrate like 1-bromo-3-methylbutan-2-one or through more advanced, direct C-H amination strategies on 3-methyl-2-butanone (B44728). organic-chemistry.org

Once obtained, the research scope for this compound involves:

Heterocycle Synthesis: The compound is an ideal precursor for nitrogen-containing heterocycles. For example, condensation reactions with 1,2-dicarbonyl compounds can yield substituted pyrazines.

Synthesis of Amino Alcohols: Stereoselective reduction of the ketone functionality provides access to chiral 1-amino-3-methyl-butan-2-ol derivatives. guidechem.com These amino alcohols are valuable chiral auxiliaries or can be intermediates in the synthesis of natural products and pharmaceuticals. rsc.org

Elaboration of the Amine: The primary amine can be derivatized in numerous ways. For instance, acylation followed by cyclization reactions can lead to various lactam structures.

Medicinal Chemistry Analogues: Its structure can be used as a starting point to build analogues of known bioactive molecules, where the isobutyl group can probe specific steric interactions within a biological target.

The foundational principles for these investigations involve standard synthetic transformations tailored to the specific reactivity of the α-amino ketone motif. The interplay between the amine and ketone functionalities—such as intramolecular reactions or the ability to protect one group while reacting the other—is a key aspect of its synthetic utility.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-amino-3-methylbutan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4(2)5(7)3-6;/h4H,3,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSIHEPGWOLTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539602 | |

| Record name | 1-Amino-3-methylbutan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21419-25-0 | |

| Record name | 2-Butanone, 1-amino-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21419-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-3-methylbutan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-3-methylbutan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Amino 3 Methylbutan 2 One Hydrochloride and Analogues

Established Synthetic Strategies for α-Amino Ketones

The synthesis of α-amino ketones, including 1-Amino-3-methylbutan-2-one (B2371236) hydrochloride, can be achieved through several well-established chemical strategies. These methods offer different advantages concerning starting material availability, reaction conditions, and substrate scope.

Nucleophilic Substitution Approaches to α-Amino Ketone Hydrochlorides

Nucleophilic substitution is a foundational method for the synthesis of α-amino ketones. researchgate.net This approach typically involves the reaction of an α-leaving group-substituted ketone with an amine nucleophile. A common strategy is the displacement of a halide from an α-halo ketone. For the synthesis of 1-Amino-3-methylbutan-2-one, this would involve reacting 1-bromo-3-methylbutan-2-one with ammonia (B1221849) or a protected amine source, followed by deprotection and formation of the hydrochloride salt.

Another variation of nucleophilic substitution involves the use of phthalimide (B116566) (the Gabriel synthesis) or an azide (B81097) ion as the nitrogen nucleophile, which requires a subsequent reduction step to yield the primary amine. researchgate.net These methods are advantageous for avoiding the over-alkylation that can occur when using ammonia directly. The final product is then typically converted to the hydrochloride salt for improved stability and handling.

| Nucleophile | Substrate | Key Reaction Step | Product |

| Ammonia | 1-Halo-3-methylbutan-2-one | Nucleophilic displacement | 1-Amino-3-methylbutan-2-one |

| Sodium Azide | 1-Halo-3-methylbutan-2-one | Displacement followed by reduction | 1-Amino-3-methylbutan-2-one |

| Potassium Phthalimide | 1-Halo-3-methylbutan-2-one | Gabriel synthesis | 1-Amino-3-methylbutan-2-one |

Electrophilic Amination of Carbonyl Compounds

Electrophilic amination provides an alternative route to α-amino ketones by reversing the polarity of the reactants. youtube.com In this method, a ketone enolate or its equivalent, which is nucleophilic at the α-carbon, reacts with an electrophilic nitrogen source. nih.gov For the synthesis of 1-Amino-3-methylbutan-2-one, the enolate of 3-methylbutan-2-one can be generated using a suitable base and then reacted with an electrophilic aminating agent.

Commonly used electrophilic aminating reagents include azodicarboxylates (e.g., diethyl azodicarboxylate), oxaziridines, and hydroxylamine (B1172632) derivatives. youtube.comnih.gov The initial product of this reaction is often a protected amine, which then requires a deprotection step to yield the final α-amino ketone. This method is particularly useful for the asymmetric synthesis of α-amino ketones when a chiral catalyst or auxiliary is employed. nih.gov

| Enolate Source | Electrophilic N-Source | Key Reaction Step |

| 3-Methylbutan-2-one + Base | Diethyl azodicarboxylate | α-amination of enolate |

| Silyl (B83357) enol ether of 3-methylbutan-2-one | N-Sulfonyloxaziridine | Reaction with electrophilic amine |

| Lithium enolate of 3-methylbutan-2-one | O-Benzoylhydroxylamine | Nucleophilic attack on nitrogen |

Reductive Amination of Ketones leading to Amino Ketone Hydrochlorides

Reductive amination is a versatile method that typically involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. wikipedia.org While this is a common method for synthesizing amines in general, its application to the synthesis of α-amino ketones requires starting with an α-dicarbonyl compound or a related species.

For instance, the synthesis of 1-Amino-3-methylbutan-2-one could potentially be achieved from 1-hydroxy-3-methylbutan-2-one (B1615682) through a process known as the Heyns rearrangement, which involves the formation of an intermediate α-hydroxy imine that rearranges to the α-amino ketone. researchgate.net Alternatively, the direct reductive amination of an α-keto aldehyde or a related dicarbonyl precursor could be envisioned, although this is a less common approach. The process involves the in-situ formation of an imine or enamine intermediate, followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. masterorganicchemistry.com

| Starting Material | Amine Source | Reducing Agent |

| 1-Hydroxy-3-methylbutan-2-one | Ammonia | (via Heyns Rearrangement) |

| 3-Methyl-1,2-butanedione | Ammonia | Sodium Cyanoborohydride |

| α-Keto-isovaleraldehyde | Ammonia | Catalytic Hydrogenation |

Transformations Involving α-Halogenated Ketone Intermediates

The use of α-halogenated ketones is a cornerstone in the synthesis of α-amino ketones. mdpi.com As mentioned in the context of nucleophilic substitution, α-halo ketones are excellent electrophiles. The synthesis of 1-Amino-3-methylbutan-2-one would typically start with the α-halogenation of 3-methylbutan-2-one. This can be achieved using various halogenating agents such as bromine in acetic acid or N-bromosuccinimide (NBS). mdpi.com

Once the α-halo ketone, for example, 1-bromo-3-methylbutan-2-one, is formed, it can be subjected to nucleophilic attack by various nitrogen-containing nucleophiles. researchgate.net A one-pot synthesis has been described where a benzylic secondary alcohol is oxidized to a ketone, followed by α-bromination and subsequent nucleophilic substitution by an amine. organic-chemistry.org This highlights the versatility of the α-halo ketone intermediate in streamlining synthetic sequences. The resulting free base is then converted to the hydrochloride salt.

| Halogenating Agent | Ketone Substrate | Subsequent Nucleophile |

| Bromine (Br₂) | 3-Methylbutan-2-one | Ammonia |

| N-Bromosuccinimide (NBS) | 3-Methylbutan-2-one | Sodium Azide |

| Sulfuryl Chloride (SO₂Cl₂) | 3-Methylbutan-2-one | Hexamine (Delepine reaction) |

Advanced and Stereoselective Synthesis of α-Amino Ketones

The development of chiral α-amino ketones is of significant interest due to their application as building blocks in medicinal chemistry. This has driven the development of advanced, stereoselective synthetic methods.

Asymmetric Catalysis for Enantiopure α-Amino Ketones

Asymmetric catalysis offers the most elegant and efficient approach to enantiopure α-amino ketones. frontiersin.orgharvard.edu This can be achieved through several of the aforementioned strategies by incorporating a chiral catalyst. For example, the electrophilic amination of silyl enol ethers can be rendered enantioselective by using a chiral metal complex as a catalyst. researchgate.net

Another powerful approach is the asymmetric transfer hydrogenation of α-keto imines. harvard.edu In this method, a diketone is condensed with an amine to form an α-keto imine, which is then asymmetrically reduced using a chiral catalyst, such as a chiral Brønsted acid, to furnish the chiral α-amino ketone with high enantioselectivity. harvard.edu Furthermore, palladium-catalyzed asymmetric arylation of in-situ generated α-keto imines has been developed as a method to access chiral α-amino ketones. frontiersin.org These methods provide access to optically active analogues of 1-Amino-3-methylbutan-2-one, which are valuable for the synthesis of chiral drugs and natural products.

| Asymmetric Method | Substrate | Chiral Catalyst/Reagent |

| Electrophilic Amination | Silyl enol ether of 3-methylbutan-2-one | Chiral Copper or Palladium Complex |

| Transfer Hydrogenation | 3-Methyl-1,2-butanedione + Amine | Chiral Brønsted Acid |

| Michael Addition | α,β-Unsaturated Ketone | Chiral Amine Organocatalyst |

Chiral Ligand-Mediated Hydrogenation (e.g., Rhodium-catalyzed)

Rhodium-catalyzed asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral compounds, including α-amino ketones. This method typically involves the hydrogenation of a prochiral precursor, such as an α,β-unsaturated ketone or an enamide, in the presence of a rhodium catalyst complexed with a chiral phosphine (B1218219) ligand. The chiral ligand directs the approach of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess.

For the synthesis of analogues of 1-amino-3-methylbutan-2-one, a suitable precursor would be an N-acyl-α,β-dehydrovaline derivative. The rhodium catalyst, in combination with a chiral bisphosphine ligand like ZhaoPhos, can effectively catalyze the hydrogenation of the carbon-carbon double bond with high enantioselectivity. The choice of ligand is crucial for achieving high enantiomeric excess (ee). rsc.org The reaction is typically carried out under a hydrogen atmosphere in an appropriate solvent, such as methanol (B129727) or dichloromethane. After the hydrogenation, the acyl protecting group can be removed under acidic conditions, which also facilitates the formation of the hydrochloride salt.

| Catalyst/Ligand | Substrate Type | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |

| Rh/ZhaoPhos | Exocyclic α,β-unsaturated carbonyls | Toluene | 50 | 30 | up to 99 | up to 99 | rsc.org |

| Rh(cod)₂BF₄/DuanPhos | (Z)-Methyl α-acetamido-cinnamate | MeOH | 10 | 25 | >99 | 98 | nih.gov |

Palladium-Catalyzed Asymmetric Arylation

Palladium-catalyzed asymmetric arylation represents a versatile method for the formation of carbon-carbon bonds. In the context of α-amino ketone synthesis, this reaction typically involves the coupling of an organoboron reagent (e.g., an arylboronic acid) with an imine or a related nitrogen-containing substrate. nih.govacs.org A chiral palladium complex is employed to control the stereochemistry of the newly formed stereocenter.

To synthesize an analogue of 1-amino-3-methylbutan-2-one using this methodology, one could start with an imine derived from a valine precursor. For instance, an N-protected imine of a valine-derived aldehyde could be reacted with an arylboronic acid in the presence of a palladium catalyst and a chiral ligand. acs.org This would yield an N-protected α-aryl-β-amino acid derivative, which could then be further elaborated to an α-amino ketone analogue. While this method is highly effective for introducing aryl groups, its application to the synthesis of 1-amino-3-methylbutan-2-one, which bears an isopropyl group, is indirect and would require subsequent chemical modifications. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are critical for achieving high yields and enantioselectivities. acs.org

| Pd-Catalyst | Ligand | Substrate | Arylating Agent | Base | Solvent | Yield (%) | ee (%) | Reference |

| (S)-L2-Pd | C,P-palladacycle | N-protected arylimine | Arylboronic acid | KOH | Toluene | up to 99 | up to 99 | nih.govacs.org |

| Pd(OAc)₂ | Xantphos | Aldimine | Bromobenzene | KN(SiMe₃)₂ | CPME | - | - | nih.gov |

Brønsted Acid Catalysis in Enantioselective Transfer Hydrogenation

Brønsted acid catalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional transition metal-catalyzed reactions. In the enantioselective synthesis of α-amino ketones, chiral phosphoric acids are often employed as catalysts in transfer hydrogenation reactions. researchgate.net This approach typically involves the reduction of a ketimine precursor using a hydrogen donor, such as a Hantzsch ester, in the presence of a catalytic amount of a chiral Brønsted acid. researchgate.netdicp.ac.cnnih.gov

The mechanism involves the protonation of the ketimine by the chiral phosphoric acid, forming a chiral ion pair. The chiral environment created by the catalyst then directs the hydride transfer from the Hantzsch ester to one face of the iminium ion, resulting in the formation of the chiral amine with high enantioselectivity. dicp.ac.cn For the synthesis of 1-amino-3-methylbutan-2-one, a suitable precursor would be the ketimine derived from 3-methyl-1-(phenylamino)butan-2-one. The reaction is generally carried out under mild conditions and offers high yields and excellent enantioselectivities. researchgate.net

| Catalyst | Hydrogen Donor | Substrate Type | Solvent | Yield (%) | ee (%) | Reference |

| Chiral Phosphoric Acid | Hantzsch Ester | β,γ-Alkynyl α-imino esters | Not specified | up to 96 | up to 96 | nih.gov |

| Chiral Phosphoric Acid | Hantzsch Ester | Ketimines | Dichloromethane | - | up to 62 | dicp.ac.cn |

Derivatization of α-Amino Acids as Precursors for α-Amino Ketone Hydrochlorides

The use of readily available and enantiomerically pure α-amino acids as starting materials is a highly attractive strategy for the synthesis of chiral α-amino ketones. researchgate.net L-valine is the natural precursor for the synthesis of (S)-1-amino-3-methylbutan-2-one hydrochloride. Two prominent methods for this transformation are the Weinreb amide synthesis and the Dakin-West reaction.

The Weinreb amide approach involves the conversion of N-protected L-valine into its corresponding N-methoxy-N-methylamide (Weinreb amide). tandfonline.comwikipedia.orgorientjchem.orgorientjchem.orgnumberanalytics.com This is typically achieved by reacting the protected amino acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as T3P (propane phosphonic acid anhydride) or CDI (N,N'-carbonyldiimidazole). orientjchem.org The resulting Weinreb amide is then treated with an organometallic reagent, such as methylmagnesium bromide or methyllithium, to afford the N-protected α-amino ketone. orientjchem.orgnih.gov The Weinreb amide is particularly useful as it forms a stable chelated intermediate with the organometallic reagent, preventing over-addition and the formation of tertiary alcohol byproducts. wikipedia.org The final step involves the removal of the protecting group (e.g., Boc or Cbz) under acidic conditions, which concurrently forms the hydrochloride salt. researchgate.net

The Dakin-West reaction provides another route from an amino acid to an α-amino ketone. researchgate.netnucleos.comwikipedia.orgmdma.chjk-sci.com In this reaction, an N-acylated amino acid, such as N-acetyl-L-valine, is heated with an acid anhydride (B1165640) (e.g., acetic anhydride) and a base, typically pyridine. nucleos.comwikipedia.org The reaction proceeds through an azlactone intermediate, which is then acylated and subsequently undergoes decarboxylation to yield the α-acetamido ketone. wikipedia.org A key consideration of the classical Dakin-West reaction is that it can lead to racemization at the α-carbon. researchgate.net Subsequent hydrolysis of the acetyl group is required to obtain the free amine, which can then be converted to the hydrochloride salt.

| Precursor | Method | Key Reagents | Product | Reference |

| N-Boc-L-valine | Weinreb Amide Synthesis | N,O-dimethylhydroxylamine, T3P, MeMgBr | N-Boc-1-amino-3-methylbutan-2-one | orientjchem.orgorientjchem.org |

| N-acetyl-L-valine | Dakin-West Reaction | Acetic anhydride, Pyridine | 1-Acetamido-3-methylbutan-2-one | nucleos.comwikipedia.org |

One-Pot Multicomponent Reactions for α-Amino Ketone Scaffolds

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. nih.govnih.gov For the synthesis of α-amino ketone scaffolds, several MCRs have been developed.

One such approach is the catalytic asymmetric addition of dialkylzinc reagents to N-diphenylphosphinoylimines, which can be generated in situ from aldehydes. This method allows for the one-pot synthesis of free α-chiral amines from commercially available starting materials with high yields and enantioselectivities. researchgate.net While this specific example leads to amines, the underlying principle of generating an imine in situ and reacting it with a nucleophile can be adapted for the synthesis of α-amino ketones. For instance, a three-component reaction involving an aldehyde, an amine, and a suitable acyl anion equivalent could potentially yield an α-amino ketone.

Another relevant MCR is the synthesis of β-amino amides from aldehydes, anilines, carboxylic acids, and ynamides. nih.gov Although this reaction produces β-amino amides, it highlights the power of MCRs in rapidly assembling complex nitrogen-containing molecules. The development of a specific one-pot multicomponent reaction for the direct synthesis of 1-amino-3-methylbutan-2-one remains an area of interest. A hypothetical MCR could involve the reaction of isobutyraldehyde, a source of ammonia, and a two-carbon carbonyl-containing component under catalytic conditions.

Metal-Free Synthetic Protocols

The development of metal-free synthetic methods is a key goal in green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. Several metal-free protocols have been reported for the synthesis of α-amino ketones. rsc.org

One notable example is the direct α-C-H amination of ketones using ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant. organic-chemistry.org This method allows for the cross-coupling of a wide range of ketones with various amines. For the synthesis of 1-amino-3-methylbutan-2-one, this approach would involve the direct amination of 3-methyl-2-butanone (B44728) with a suitable ammonia surrogate. The reaction is believed to proceed through a radical pathway.

Another metal-free approach is the one-pot synthesis of α-amino ketones from benzylic secondary alcohols and amines using N-bromosuccinimide (NBS). This reaction proceeds via three consecutive steps: oxidation of the alcohol to the ketone, α-bromination of the ketone, and nucleophilic substitution of the α-bromo ketone by the amine. While the reported examples focus on benzylic alcohols, the principle could potentially be extended to aliphatic systems.

Furthermore, reductive amination of aldehydes and ketones using ammonia borane (B79455) as a reductant in the presence of a promoter like trimethyl borate (B1201080) offers a mild, metal-free route to amines. researchgate.netresearchgate.netnih.gov By starting with an appropriate α-keto aldehyde or diketone, this method could be adapted for the synthesis of α-amino ketones.

Optimization of Reaction Conditions and Yields in 1-Amino-3-methylbutan-2-one Hydrochloride Production

The optimization of reaction conditions is crucial for developing a robust, efficient, and scalable synthesis of this compound. Focusing on the Weinreb amide route, which is a highly promising pathway from L-valine, several parameters can be optimized at each stage of the synthesis.

Step 1: N-Protection of L-Valine The choice of the nitrogen protecting group is important. The Boc group is common due to its stability and ease of removal under acidic conditions, which is compatible with the final hydrochloride salt formation. Optimization of this step involves selecting the appropriate Boc-anhydride or other Boc-donating reagent, solvent (e.g., dioxane, THF, or water), base (e.g., sodium hydroxide (B78521) or triethylamine), and temperature to ensure complete protection without racemization.

Step 2: Weinreb Amide Formation This is a critical coupling reaction. Optimization would involve screening various coupling agents (e.g., T3P, CDI, HATU), bases (e.g., DIPEA, N-methylmorpholine), solvents (e.g., dichloromethane, ethyl acetate), and reaction temperatures. tandfonline.com The goal is to achieve a high yield of the Weinreb amide with minimal side products and without racemization. The stoichiometry of the coupling agent, base, and N,O-dimethylhydroxylamine hydrochloride should also be carefully optimized.

Step 3: Grignard/Organolithium Addition The reaction of the Weinreb amide with a methyl organometallic reagent is the key C-C bond-forming step. Key parameters to optimize include:

Organometallic Reagent: Comparing the reactivity and selectivity of methylmagnesium bromide versus methyllithium.

Equivalents of Reagent: Using a slight excess of the organometallic reagent is often necessary to ensure complete conversion, but a large excess can lead to side reactions.

Temperature: This reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to maintain the stability of the tetrahedral intermediate and prevent side reactions.

Solvent: Anhydrous ethereal solvents like THF or diethyl ether are standard.

Quenching: The reaction is quenched with a mild acid (e.g., ammonium chloride solution) to hydrolyze the intermediate and liberate the ketone.

Step 4: Deprotection and Hydrochloride Salt Formation The final step involves the removal of the N-protecting group and the formation of the hydrochloride salt. For a Boc group, this is typically achieved by treatment with a strong acid, such as hydrochloric acid in an organic solvent (e.g., dioxane, methanol, or ethyl acetate). Optimization would focus on the concentration of HCl, the solvent, the reaction time, and the temperature to ensure complete deprotection without the formation of impurities. The product is then typically isolated by precipitation or crystallization.

Chemical Reactivity and Derivatization Pathways of 1 Amino 3 Methylbutan 2 One Hydrochloride

Reactions at the Amino Functionality (Protonated and Deprotonated Forms)

The primary amino group, once deprotonated, is a potent nucleophile, enabling a variety of derivatization pathways including acylation, alkylation, and condensation.

The free amine form of 1-amino-3-methylbutan-2-one (B2371236) readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction results in the formation of a stable N-acyl derivative, specifically an amide. The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., a chloride ion or a carboxylate). This pathway is fundamental in peptide synthesis and the modification of amine-containing molecules. libretexts.orgdrishtiias.com

Alkylation of the primary amine can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. rug.nl This transformation is typically achieved by reacting the free amine with alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom displaces the halide from the alkylating agent. The extent of alkylation can be controlled by the stoichiometry of the reactants. Direct mono-N-alkylation is a valuable method for synthesizing more complex amine derivatives. rug.nl

A condensation reaction is one in which two molecules combine, typically with the elimination of a small molecule like water. libretexts.orglibretexts.org The amino group of 1-amino-3-methylbutan-2-one can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the carbon-nitrogen double bond characteristic of an imine. libretexts.org

Table 1: Summary of Reactions at the Amino Functionality

| Reaction Type | Typical Reagents | Product Functional Group | General Notes |

|---|---|---|---|

| Acylation | Acid chlorides, Acid anhydrides | Amide | The deprotonated (free amine) form is required for reactivity. |

| Alkylation | Alkyl halides | Secondary amine, Tertiary amine, Quaternary ammonium salt | The degree of alkylation depends on reaction conditions and stoichiometry. |

Reactions at the Carbonyl Moiety

The ketone functional group in 1-amino-3-methylbutan-2-one is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. This reactivity allows for a range of transformations, most notably nucleophilic additions and reductions.

The carbonyl carbon of the ketone is a key site for nucleophilic addition reactions. A notable example is the addition of trifluoromethylating agents, such as (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3), which is a powerful method for synthesizing α-trifluoromethyl alcohols. nih.gov This reaction, often catalyzed by a fluoride (B91410) ion source, involves the nucleophilic attack of the trifluoromethyl group on the ketone's carbonyl carbon. nih.gov

The ketone group can be reduced to a secondary alcohol, yielding an α-amino alcohol. This transformation is a common and significant reaction pathway. The reduction converts the carbonyl group into a hydroxyl group, resulting in the formation of 1-amino-3-methylbutan-2-ol. ontosight.aiguidechem.com This can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting α-amino alcohols, like L-2-Amino-3-methylbutan-1-ol (an analog), are valuable chiral building blocks in organic synthesis. ontosight.ai

Table 2: Summary of Reactions at the Carbonyl Moiety

| Reaction Type | Typical Reagents | Product Functional Group | General Notes |

|---|---|---|---|

| Nucleophilic Addition | (Trifluoromethyl)trimethylsilane (TMS-CF3) | Tertiary alcohol (specifically an α-trifluoromethyl alcohol) | Expands the molecular complexity by adding new functional groups to the carbonyl carbon. |

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| 1-Amino-3-methylbutan-2-one hydrochloride | C5H12ClNO |

| 1-Amino-3-methylbutan-2-one | C5H11NO |

| 1-amino-3-methylbutan-2-ol | C5H13NO |

| L-2-Amino-3-methylbutan-1-ol | C5H13NO |

| Sodium borohydride | NaBH4 |

| Lithium aluminum hydride | LiAlH4 |

Oxidative Transformations

While specific research on the oxidative transformations of this compound is not extensively documented in publicly available literature, the reactivity of the broader class of α-amino ketones suggests several potential pathways. The presence of a ketone carbonyl group and an adjacent aminomethyl group provides sites for various oxidative reactions.

Potential oxidative pathways for α-amino ketones include oxidative cleavage and reactions involving the nitrogen atom. For instance, strong oxidizing agents could potentially cleave the C-C bond between the carbonyl group and the α-carbon, leading to the formation of carboxylic acid derivatives. The amino group itself can be a target for oxidation, potentially leading to the formation of imines or other nitrogen-containing functional groups, depending on the oxidant and reaction conditions.

Below is a table of plausible, though not experimentally confirmed for this specific molecule, oxidative transformations.

| Reactant | Oxidizing Agent/Conditions | Potential Product(s) | Reaction Type |

|---|---|---|---|

| 1-Amino-3-methylbutan-2-one | Strong Oxidant (e.g., KMnO₄, O₃) | Isobutyric acid and derivatives | Oxidative Cleavage |

| 1-Amino-3-methylbutan-2-one | Mild Oxidant (e.g., I₂/base) | N-substituted imine derivatives | Oxidation of Amine |

Mechanistic Studies of this compound Transformations

Detailed mechanistic studies specifically for this compound are scarce. However, the general mechanisms for reactions of α-amino ketones are well-established and can be extrapolated to this compound. The reactivity is largely dictated by the ability of the α-carbon to be deprotonated, forming an enolate intermediate.

Under basic conditions, the proton on the α-carbon (the carbon between the carbonyl and amino groups) can be abstracted to form a resonance-stabilized enolate. This enolate is a key intermediate in many reactions, including alkylations and condensations. The rate and extent of enolate formation are influenced by the strength of the base and the solvent system used.

In acidic media, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon and also facilitates the formation of an enol tautomer. This enol is another key reactive intermediate, particularly in acid-catalyzed reactions like halogenation at the α-position.

Chirality Retention and Stereocontrol in Transformations

1-Amino-3-methylbutan-2-one is a chiral molecule, with the stereocenter located at the carbon bearing the isopropyl group (C3). However, reactions involving the α-carbon (C1) can have significant stereochemical implications, particularly concerning the potential for racemization.

The formation of a planar enol or enolate intermediate at the α-carbon can lead to the loss of stereochemical information if the chiral center is involved or if subsequent reactions create a new stereocenter. youtube.com For instance, if a reaction proceeds through an enolate at C1, any subsequent protonation or reaction at this position could potentially lead to a mixture of diastereomers if a new stereocenter is formed, or racemization if the original stereocenter is affected.

Strategies to achieve stereocontrol in reactions of chiral α-amino ketones often involve the use of chiral auxiliaries or catalysts. These can direct the approach of reagents from a specific face of the molecule, leading to the preferential formation of one stereoisomer. For reactions of 1-amino-3-methylbutan-2-one, protecting the amino group with a chiral auxiliary could be a viable strategy to influence the stereochemical outcome of reactions at the α-position. The choice of reagents and reaction conditions is also critical in minimizing racemization and achieving high stereoselectivity. rsc.org

Role of 1 Amino 3 Methylbutan 2 One Hydrochloride As a Versatile Synthetic Intermediate

Building Block for Heterocyclic Compounds

The dual functionality of 1-amino-3-methylbutan-2-one (B2371236) hydrochloride makes it an ideal starting material for the construction of various nitrogen-containing heterocyclic systems. The amino group can act as a nucleophile, while the ketone's carbonyl group is electrophilic, enabling a range of cyclization reactions.

Synthesis of Pyrazines and Pyrroles

Alpha-amino ketones, such as 1-amino-3-methylbutan-2-one, are classical precursors for the synthesis of pyrazines. The general and long-established methods for pyrazine (B50134) synthesis often involve the self-condensation of two molecules of an α-amino ketone. wikipedia.orgyoutube.comyoutube.com This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring system. youtube.com The Staedel–Rugheimer and Gutknecht pyrazine syntheses are foundational examples of this transformation, differing in the method used to generate the α-amino ketone. wikipedia.org

The reaction of 1-amino-3-methylbutan-2-one with itself would be expected to yield 2,5-diisopropylpyrazine (B1313309) after condensation and oxidation. More contemporary methods for pyrazine synthesis include dehydrogenative coupling routes catalyzed by transition metals, which can offer milder reaction conditions and improved selectivity. nih.gov

While the direct synthesis of simple pyrroles from 1-amino-3-methylbutan-2-one is less common, its structural motif can be incorporated into more complex pyrrole-containing fused systems. For instance, pyrrolo[1,2-a]pyrazines can be synthesized from precursors that ultimately form the pyrazine ring through a cyclization reaction, demonstrating how aminoketone-derived structures can be part of a larger heterocyclic framework that includes a pyrrole (B145914) ring. nih.gov

Preparation of Condensed Pyrimidines

Condensed or fused pyrimidine (B1678525) derivatives are a significant class of heterocyclic compounds with diverse biological activities. sciencescholar.usnih.govresearchgate.net The synthesis of these structures often involves the cyclocondensation of a molecule containing a reactive nitrogen moiety with a dicarbonyl compound or its equivalent. nih.gov 1-Amino-3-methylbutan-2-one hydrochloride can serve as a synthon in the construction of such systems. For example, it can react with a suitable three-carbon component to form a pyrimidine ring fused to another heterocyclic or carbocyclic system.

Multicomponent reactions (MCRs) are a powerful tool for the efficient synthesis of complex molecules like fused pyrimidines. nih.govscirp.org In such a reaction, 1-amino-3-methylbutan-2-one could potentially react with an aldehyde and an active methylene (B1212753) compound in a one-pot procedure to generate a highly substituted fused pyrimidine. The specific structure of the resulting condensed pyrimidine would depend on the other reactants and the reaction conditions employed.

| Reaction Type | Reactants with 1-Amino-3-methylbutan-2-one | Product Class |

| Cyclocondensation | A suitable three-carbon component | Fused Pyrimidines |

| Multicomponent Reaction | An aldehyde and an active methylene compound | Highly Substituted Fused Pyrimidines |

Contribution to Diverse Nitrogenous Heterocycle Architectures

The utility of this compound extends beyond the synthesis of pyrazines and pyrimidines to a broader range of nitrogen-containing heterocycles. nih.govclockss.orgfrontiersin.orgmdpi.com Its ability to act as a C-C-N synthon makes it a valuable partner in reactions that build complex molecular architectures. rsc.org

For example, the amino group can participate in cyclization reactions with bifunctional reagents to form five, six, or seven-membered rings. The ketone functionality can be transformed into other reactive groups, further expanding the synthetic possibilities. The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of natural products and pharmaceuticals. frontiersin.org The versatility of intermediates like 1-amino-3-methylbutan-2-one allows for the generation of libraries of diverse heterocyclic compounds for biological screening.

Intermediate in Complex Amino Acid and Peptide Analogue Synthesis

This compound also serves as a precursor for the synthesis of non-proteinogenic amino acids and their derivatives, which are important for developing novel therapeutic peptides and peptidomimetics with enhanced stability and biological activity.

Precursor for α-Amino Acids via Related Methodologies

While 1-amino-3-methylbutan-2-one is technically a β-amino ketone, its structural framework can be utilized in synthetic routes that lead to α-amino acids. Methodologies for the synthesis of non-proteinogenic α-amino acids are of significant interest for their applications in biochemistry and pharmaceutical development. rsc.orgnih.govresearchgate.netfrontiersin.orgwikipedia.org Various synthetic strategies exist for the preparation of these valuable compounds, some of which can be adapted to use precursors like 1-amino-3-methylbutan-2-one.

For instance, the ketone functionality could be subjected to reactions that introduce a carboxylic acid or a precursor group at the α-position, followed by manipulation of the existing amino group. While not a direct conversion, the carbon skeleton of 1-amino-3-methylbutan-2-one provides a foundation for building more complex amino acid structures.

Synthesis of β-Amino Alcohols and Related Amino Alcohol Derivatives

A key transformation of 1-amino-3-methylbutan-2-one is the reduction of its ketone group to a hydroxyl group, which yields a β-amino alcohol. β-Amino alcohols are important structural motifs found in numerous biologically active natural products and pharmaceuticals. diva-portal.org They are also widely used as chiral auxiliaries and ligands in asymmetric synthesis. diva-portal.org

The reduction of the ketone in 1-amino-3-methylbutan-2-one can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165). This reaction converts the starting aminoketone into 1-amino-3-methylbutan-2-ol. The stereochemistry of the newly formed hydroxyl group can often be controlled through the use of chiral reducing agents or catalysts, leading to the stereoselective synthesis of specific diastereomers of the β-amino alcohol. organic-chemistry.org These chiral β-amino alcohols are valuable building blocks for the synthesis of enantiomerically pure compounds.

| Starting Material | Transformation | Product Class | Key Features |

| 1-Amino-3-methylbutan-2-one | Reduction of ketone | β-Amino Alcohols | Important structural motif in natural products and pharmaceuticals. |

| 1-Amino-3-methylbutan-2-one | Stereoselective reduction | Chiral β-Amino Alcohols | Used as chiral auxiliaries and ligands in asymmetric synthesis. |

The resulting β-amino alcohol can be further derivatized at both the amino and hydroxyl groups to create a wide range of amino alcohol derivatives, which can be incorporated into peptide analogues or used as intermediates for the synthesis of other complex molecules. frontiersin.orgorganic-chemistry.orgresearchgate.net

Application in Boronic Acid Peptide Chemistry and Analogues

Peptide boronic acids are a significant class of therapeutic agents, renowned for their ability to act as potent and reversible inhibitors of serine proteases. nih.gov The synthesis of these complex molecules often relies on the use of α-amino boronic acid building blocks or their precursors. rsc.orgresearchgate.net this compound, as a valine-analogue α-amino ketone, represents a key potential starting material for the synthesis of valine-derived peptide boronic acids (boroValine).

Hypothetical Synthetic Pathway:

A plausible synthetic route commencing with this compound would likely involve the following conceptual steps:

Protection of the Amine: The primary amine of the hydrochloride salt would first be protected, for instance, with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) group, to prevent unwanted side reactions in subsequent steps.

Conversion to a Boronic Acid Derivative: The protected α-amino ketone could then be subjected to a variety of chemical transformations to introduce the boronic acid functionality. This is the most challenging and crucial step, and while not explicitly detailed for this specific compound in the literature, it would be the focus of significant methodological development.

Peptide Coupling: Once the boroValine analogue is synthesized and appropriately protected, it can be incorporated into a peptide chain using standard solid-phase or solution-phase peptide synthesis techniques. nih.gov

Deprotection: The final step would involve the removal of all protecting groups to yield the desired peptide boronic acid.

The structural similarity of 1-Amino-3-methylbutan-2-one to valine makes it an attractive precursor for creating peptide boronic acids that can target enzymes with a preference for valine at the P1 position of their substrates.

Integration into Multi-Step Organic Syntheses

The utility of α-amino ketones as versatile synthetic intermediates extends beyond peptide chemistry into the broader field of multi-step organic synthesis. researchgate.net These bifunctional molecules contain both a nucleophilic amine and an electrophilic ketone, allowing for a wide range of chemical modifications and elaborations.

This compound can serve as a chiral building block for the synthesis of more complex natural products or pharmaceutical agents. The isopropyl group provides a structural feature analogous to the side chain of valine, which can be important for molecular recognition and biological activity.

Potential Synthetic Transformations:

Reductive Amination: The ketone functionality can undergo reductive amination with another amine to form a 1,2-diamine derivative.

Nucleophilic Addition to the Carbonyl: The ketone can react with a variety of nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Heterocycle Synthesis: α-Amino ketones are well-known precursors for the synthesis of various nitrogen-containing heterocycles, such as pyrazines, imidazoles, and oxazoles.

Asymmetric Reduction: The ketone can be stereoselectively reduced to form a chiral amino alcohol, a common motif in many biologically active molecules.

While specific, documented examples of multi-step syntheses commencing from this compound are not prevalent in the reviewed literature, its potential as a starting material is evident from the rich chemistry of the α-amino ketone functional group. The development of novel synthetic routes utilizing this and similar building blocks remains an active area of research in organic chemistry.

Future Perspectives in 1 Amino 3 Methylbutan 2 One Hydrochloride Research

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 1-amino-3-methylbutan-2-one (B2371236) and related α-amino ketones is increasingly geared towards green and sustainable chemistry. Classical methods often rely on the nucleophilic substitution of α-haloketones, which involves toxic reagents and generates significant waste. rsc.org Modern research is focused on overcoming these limitations by developing protocols with higher atom economy and milder, more environmentally benign conditions. rsc.orgorganic-chemistry.org

A promising avenue is the direct amination of readily available ketones, which circumvents the need for pre-functionalized starting materials. rsc.org Recent breakthroughs include transition-metal-free direct α-C-H amination of ketones using catalysts like ammonium (B1175870) iodide with sodium percarbonate as a co-oxidant. organic-chemistry.org Another innovative approach involves a sunlight-promoted, catalyst-free, three-component reaction that utilizes glyoxal (B1671930) hydrates, anilines, and 4-alkyl DHPs to produce α-amino ketones under ambient, open-air conditions. rsc.org This method leverages sunlight as a clean and renewable energy source, representing a significant step towards sustainable chemical synthesis. rsc.org

Future methodologies will likely continue to explore photocatalysis, electrochemistry, and biocatalysis to minimize waste and energy consumption. The development of one-pot processes, such as the synthesis from benzylic secondary alcohols and amines using N-bromosuccinimide, which proceeds through three consecutive steps (oxidation, bromination, and nucleophilic substitution), will also be a key focus. organic-chemistry.org

Table 1: Emerging Sustainable Synthetic Methods for α-Amino Ketones

| Methodology | Key Features | Starting Materials | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Sunlight-Promoted Synthesis | Catalyst-free, additive-free, uses renewable energy. | Glyoxal hydrates, anilines, 4-alkyl DHPs | Direct sunlight, ambient conditions | rsc.org |

| Direct α-C-H Amination | Transition-metal-free, broad substrate scope. | Ketones, amines | Ammonium iodide, sodium percarbonate | organic-chemistry.org |

| Oxidative Rearrangement | One-pot process, uses commercially available oxidant. | Aldehydes, secondary amines | Sodium percarbonate | nih.gov |

| Direct Amination via Copper Catalysis | Direct functionalization of ketones. | Ketones, esters, aldehydes | Copper(II) bromide | organic-chemistry.org |

Discovery of Unprecedented Reactivity and Transformations

The dual functionality of the amino and keto groups makes 1-amino-3-methylbutan-2-one a versatile intermediate for constructing a wide array of polyfunctional molecules. nih.gov Future research will aim to uncover and harness new modes of reactivity to access novel chemical architectures.

The α-amino ketone core is a valuable precursor for synthesizing important heterocycles and other complex structures. researchgate.net For instance, they can be transformed into α-amino alcohols via reduction or into α-amino acids through oxidation. nih.gov Exploring domino reactions that leverage the inherent reactivity of the scaffold is a particularly exciting frontier. An example is the asymmetric nih.govrsc.org-rearrangement of amino enol ether intermediates, formed from triazoles and alcohols, which provides access to α-substituted α-amino ketones. researchgate.netrsc.org

Furthermore, ring-opening reactions of strained heterocyclic systems, such as 2-alkyl-azetidin-3-ones, present a novel pathway to a diverse range of α-amino ketone derivatives. rsc.org The regioselectivity of these reactions can be controlled by the choice of reagents, offering a flexible synthetic tool. rsc.org Future work will likely focus on discovering new catalytic systems that can mediate unprecedented transformations, such as novel C-H functionalization or cycloaddition reactions, further expanding the synthetic utility of this compound class.

Advancements in Asymmetric Synthesis Applied to this Scaffold

The biological activity of molecules is often dependent on their stereochemistry, making the enantioselective synthesis of chiral α-amino ketones a critical objective. nih.govrsc.org While numerous methods exist, future research will focus on developing more practical, efficient, and highly stereocontrolled strategies.

Palladium-catalyzed asymmetric arylation of in situ generated α-keto imines has emerged as a powerful method for producing chiral acyclic α-amino ketones with high enantioselectivity. nih.govrsc.org Another successful approach is the Brønsted acid-catalyzed enantioselective transfer hydrogenation of α-keto ketimines, which provides chiral α-amino ketones in high yields and excellent enantiomeric excess (ee). rsc.orgorganic-chemistry.org

The development of novel chiral catalysts is central to advancing this field. This includes chiral cobalt complexes for visible-light-induced reactions, rhodium(I) diphosphine complexes for the hydrogenation of α-amino enones, and relay catalysis using both rhodium and chiral indium complexes for tandem insertion- nih.govrsc.org rearrangement reactions. researchgate.netrsc.orgresearchgate.net Ruthenium-catalyzed asymmetric transfer hydrogenation is another cost-effective and powerful technique that avoids the need for high-pressure equipment and can be applied to unprotected α-amino ketones. acs.org Future efforts will be directed at creating catalysts with even greater selectivity, broader substrate scope, and lower catalyst loadings, making asymmetric synthesis more accessible and scalable.

Table 2: Selected Catalytic Systems for Asymmetric Synthesis of α-Amino Ketones

| Catalytic System | Reaction Type | Key Advantages | Achieved Enantioselectivity | Reference |

|---|---|---|---|---|

| Chiral Palladium(II) Complex | Asymmetric Arylation | Highly stereocontrolled, practical. | High ee | nih.govrsc.org |

| Chiral Brønsted Acid | Transfer Hydrogenation | High yields, excellent regioselectivity. | 90-96% ee | rsc.org |

| Rhodium/Chiral Indium Relay Catalysis | Tandem Insertion- nih.govrsc.org Rearrangement | Access to α-substituted products. | 82-96% ee | rsc.org |

| Ruthenium-Diamine Complexes | Asymmetric Transfer Hydrogenation | Cost-effective, no pressurized equipment. | >99% ee | acs.org |

| Transition Metal/Photoredox Merger | Direct C(sp³)-H Acylation | Uses feedstock chemicals under mild conditions. | High enantioselectivities | organic-chemistry.orgresearchgate.net |

Integration with Advanced Computational Design and Mechanistic Insights

The synergy between experimental and computational chemistry is set to revolutionize the study of 1-amino-3-methylbutan-2-one hydrochloride. Advanced computational tools, such as Density Functional Theory (DFT), can provide deep mechanistic insights that are often difficult to obtain through experiments alone. mdpi.com

By modeling reaction pathways, intermediates, and transition states, researchers can understand the factors governing reactivity and selectivity. For example, computational analysis has been used to assess the plausibility of prebiotic α-amino acid synthesis from α-keto acids, elucidating the structures of key intermediates. mdpi.com Such studies can guide the rational design of more efficient catalysts and reaction conditions.

Kinetic investigations, coupled with computational modeling, can help to resolve conflicting mechanistic proposals and uncover novel catalytic effects. rsc.org This integrated approach can accelerate the discovery of new reactions and the optimization of existing ones. In the future, machine learning and artificial intelligence could be employed to predict reaction outcomes, screen for optimal catalysts, and design novel derivatives of 1-amino-3-methylbutan-2-one with desired properties, thereby streamlining the research and development process.

Exploration of Wider Chemical Space via Derivatization

This compound serves as a valuable starting point for exploring a vast chemical space through strategic derivatization. The modification of its core structure can lead to the discovery of new compounds with unique properties and potential applications. rsc.org

The inherent functionality of the α-amino ketone scaffold allows for a multitude of chemical modifications. The ketone moiety can undergo nucleophilic addition to form new carbon-carbon or carbon-heteroatom bonds, while the amino group can be acylated, alkylated, or incorporated into heterocyclic systems. nih.gov This synthetic flexibility has been exploited to create analogues of pharmacologically relevant molecules, such as ketamine, opening new avenues for drug discovery. rsc.org

Future research will focus on developing modular and programmable synthetic strategies to generate diverse libraries of α-amino carbonyl compounds. acs.org By systematically altering the substituents on the 1-amino-3-methylbutan-2-one backbone, chemists can fine-tune the steric and electronic properties of the molecule, leading to the identification of novel ligands, catalysts, or bioactive agents. This exploration is crucial for leveraging the full potential of the α-amino ketone scaffold in materials science and medicinal chemistry.

Q & A

Basic Research Question

- Structural Confirmation :

- ¹H-NMR Spectroscopy : Chemical shifts (e.g., δ 9.00 ppm for amine protons in DMSO-d₆, ) and coupling patterns verify the backbone structure.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- Purity Assessment :

- HPLC/GC : Quantify impurities using reverse-phase chromatography (referenced in for API standards).

- Melting Point Analysis : Consistency with literature values ensures crystallinity .

What safety precautions are critical when handling this compound?

Basic Research Question

- PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact ().

- Ventilation : Use fume hoods to prevent inhalation of HCl vapors ().

- Waste Management : Segregate halogenated waste for proper disposal ().

- Emergency Protocols : Immediate rinsing with water for eye/skin exposure and medical observation for 48 hours post-accident () .

How can researchers optimize reaction yields during synthesis?

Advanced Research Question

- Solvent Selection : Polar aprotic solvents (e.g., dioxane, THF) enhance HCl solubility and reaction homogeneity ().

- Catalyst Use : Acid catalysts (e.g., HCl·EA in ) improve amination efficiency.

- Temperature Control : Room-temperature stirring for acidification steps minimizes side reactions ().

- Stoichiometry : Excess HCl (1.2–1.5 equiv) ensures complete salt formation () .

What analytical methods identify and characterize byproducts in the synthesis of this compound?

Advanced Research Question

- LC-MS/MS : Detects low-abundance impurities (e.g., unreacted intermediates or oxidation byproducts).

- Comparative NMR : Contrast experimental ¹³C/¹H spectra with reference data ().

- XRD : Resolves crystalline impurities in final products (analogous to methods in for adamantane derivatives).

- TGA/DSC : Assess thermal stability and hydrate formation risks .

How does the choice of reducing agent impact the stereochemistry of the final product?

Advanced Research Question

- Stereoselective Reduction :

- Mechanistic Insights : Steric hindrance in the ketone precursor dictates stereochemical outcomes. Computational modeling (DFT) predicts transition states to guide reagent selection .

What are the stability considerations for this compound under varying storage conditions?

Advanced Research Question

- Humidity Control : Hygroscopic nature necessitates desiccators or nitrogen-blanketed storage ().

- Temperature : Long-term stability tested at 4°C (refrigerated) vs. -20°C ().

- Light Sensitivity : Amber glass vials prevent photodegradation (analogous to ’s protocols for pyridoxine hydrochloride).

- Accelerated Stability Studies : 40°C/75% RH for 6 months predicts shelf life .

How do researchers validate synthetic methods for scalability to industrial production?

Advanced Research Question

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression ().

- Design of Experiments (DoE) : Variables (temperature, pH, stirring rate) are optimized using response surface methodology.

- Green Chemistry Metrics : Atom economy and E-factor calculations reduce waste (e.g., ’s 5-step method with 85% yield).

- Regulatory Compliance : Follow ICH Q11 guidelines for critical quality attributes (CQAs) .

What computational tools aid in predicting the reactivity of intermediates in the synthesis pathway?

Advanced Research Question

- DFT Calculations : Gaussian or ORCA software models transition states for amination steps ().

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.

- Cheminformatics : Machine learning (e.g., AutoML) predicts optimal reaction conditions from historical data .

How are conflicting spectral data resolved during structural elucidation?

Advanced Research Question

- 2D NMR Techniques : COSY, HSQC, and HMBC differentiate overlapping signals (e.g., ’s ¹H-NMR assignments).

- Isotopic Labeling : ¹³C-labeled precursors trace carbon backbone connectivity.

- Cross-Validation : Compare data with structurally similar compounds (e.g., cyclobutanol derivatives in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.